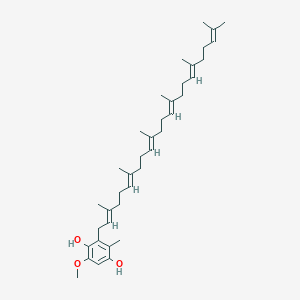

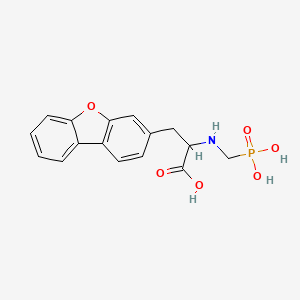

(KDO)2-(lauroyl)-lipid IVA(6-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

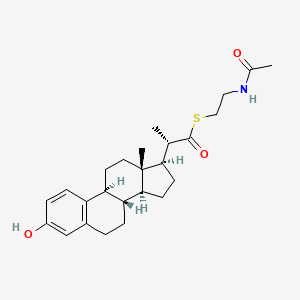

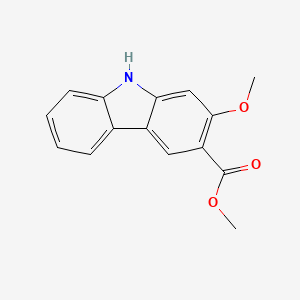

(KDO)2-(lauroyl)-lipid IVA(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(lauroyl)-lipid IVA; major species at pH 7.3. It is a conjugate base of a (KDO)2-(lauroyl)-lipid IVA.

科学的研究の応用

Lipid A Biosynthesis and Structure

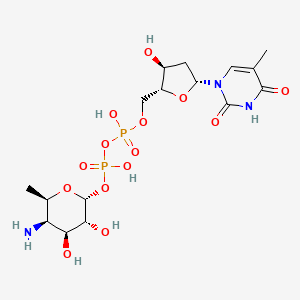

(KDO)2-(lauroyl)-lipid IVA(6-) plays a crucial role in the biosynthesis and structure of lipid A, a component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. LPS is a key factor in bacterial survival and host interactions. The lipid A domain anchors LPS to the outer membrane and typically consists of a disaccharide of glucosamine that is both acylated and phosphorylated. The core and O-antigen carbohydrate domains are linked to the lipid A moiety through 3-deoxy-d-manno-octulosonic acid (Kdo). The number of Kdo units present in LPS, the way they are connected, and the presence of other substituents (e.g., phosphate, phosphoethanolamine, galactose, or β-l-Ara4N) contribute to the structural diversity of the inner core region of endotoxin. In most cases, Kdo is crucial for the viability and growth of bacterial cells (Lodowska et al., 2013).

Role in Immune System Activation

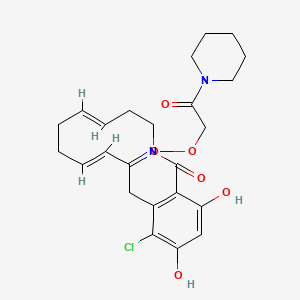

(KDO)2-(lauroyl)-lipid IVA(6-) is considered a defined endotoxin that activates macrophages via the TLR-4 receptor. It is believed to be a crucial stimulator for studying the mechanism of the innate immune system and for developing bacterial vaccine adjuvants. Its structure and purity are essential for facilitating structural analysis of complexes with receptors like TLR-4/MD2, which are part of the immune system's response to bacterial infection (Raetz et al., 2006).

Modification of Lipid A Structure and Function

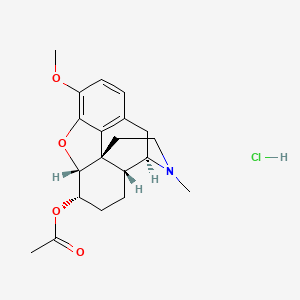

(KDO)2-(lauroyl)-lipid IVA(6-) is involved in the modification of lipid A structure and function. Mutations in genes related to its biosynthesis and structure can lead to changes in bacterial growth, outer membrane stability, and sensitivity to external factors. For instance, mutations in the msbB gene, which acylates (KDO)2-(lauroyl)-lipid IV-A with myristate during lipid A biosynthesis, can lead to sensitivity to specific media and altered bacterial cell morphology (Murray et al., 2001).

特性

製品名 |

(KDO)2-(lauroyl)-lipid IVA(6-) |

|---|---|

分子式 |

C96H170N2O38P2-6 |

分子量 |

2022.3 g/mol |

IUPAC名 |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/p-6/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1 |

InChIキー |

JVUUYJGQIVCMIU-ZODGSCPMSA-H |

異性体SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1263237.png)